7H-Dibenzo[a,c]carbazole 7H-Dibenzo[a,c]carbazole
Brand Name: Vulcanchem
CAS No.: 65216-36-6
VCID: VC19388785
InChI: InChI=1S/C20H13N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-20/h1-3,5-12H,4H2
SMILES:
Molecular Formula: C20H13N
Molecular Weight: 267.3 g/mol

7H-Dibenzo[a,c]carbazole

CAS No.: 65216-36-6

Cat. No.: VC19388785

Molecular Formula: C20H13N

Molecular Weight: 267.3 g/mol

* For research use only. Not for human or veterinary use.

7H-Dibenzo[a,c]carbazole - 65216-36-6

Specification

CAS No. 65216-36-6
Molecular Formula C20H13N
Molecular Weight 267.3 g/mol
IUPAC Name 21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(21),2,5,7,9,11,13,15,17,19-decaene
Standard InChI InChI=1S/C20H13N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-20/h1-3,5-12H,4H2
Standard InChI Key DSJHYRQILJITBY-UHFFFAOYSA-N
Canonical SMILES C1C=CC2=C3C=CC=CC3=C4C5=CC=CC=C5N=C4C2=C1

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Isomerism

7H-Dibenzo[a,c]carbazole (C₂₀H₁₃N) consists of three fused aromatic rings with a central pyrrole moiety (Figure 1). The "a,c" notation specifies the positions of the benzene rings fused to the carbazole core, distinguishing it from isomers like 7H-dibenzo[c,g]carbazole (CAS 194-59-2) . Its planar structure facilitates intercalation into DNA, a key mechanism underlying its genotoxicity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight267.32 g/mol
Melting Point152–154°C
Boiling Point400.51°C (estimate)
Density0.9889 g/cm³ (estimate)
Water Solubility53.47 µg/L (22°C)
Log P (Octanol-Water)5.15
λ<sub>max</sub> (UV-Vis)366 nm

The compound’s low water solubility and high lipophilicity contribute to its bioaccumulation potential in adipose tissues . Its UV absorption at 366 nm enables detection via fluorescence spectroscopy .

Synthesis and Metabolic Activation

Synthetic Routes

7H-Dibenzo[a,c]carbazole is typically synthesized through cyclization reactions involving diarylamines or via photochemical methods . A common approach involves:

  • Friedel-Crafts alkylation of carbazole derivatives with halogenated aromatic compounds.

  • Palladium-catalyzed cross-coupling to fuse benzene rings to the carbazole core .

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
5-Nitro-7H-dibenzo[a,c]carbazolePrecursor for mutagenicity studies
N-Acetyl derivativesEnhance solubility for toxicological assays

Metabolic Pathways

Metabolic activation of 7H-dibenzo[a,c]carbazole occurs via cytochrome P450 (CYP1A1/1A2)-mediated oxidation, producing electrophilic intermediates that form DNA adducts . Key metabolites include:

  • Epoxides: React with guanine residues, inducing mutations .

  • Nitrenium ions: Generated via nitroreduction, leading to DNA strand breaks .

In vitro studies using rat liver microsomes demonstrate preferential binding to polyguanylic acid (poly[G]), suggesting sequence-specific DNA damage .

Mechanisms of Toxicity and Carcinogenicity

DNA Adduct Formation

7H-Dibenzo[a,c]carbazole forms covalent adducts with DNA bases, primarily at guanine sites. These adducts disrupt replication and repair mechanisms, leading to frameshift mutations and chromosomal aberrations . HPLC analysis of DBC-poly[G] adducts reveals at least three distinct adduct species, with fluorescence spectra shifted 5–10 nm relative to the parent compound .

Oxidative Stress and Apoptosis

Exposure induces reactive oxygen species (ROS) production, causing oxidative DNA damage and mitochondrial dysfunction . In HepG2 cells, DBC triggers apoptosis via caspase-3 activation, whereas non-metabolizing cell lines (e.g., Mahlavu) show resistance, underscoring the role of metabolic activation in toxicity .

Table 3: Toxicological Profile

EndpointResultModel SystemSource
LD<sub>50</sub> (i.p.)45 mg/kgMice
Mutagenicity (TA98 ± S9)1,200 revertants/nmolS. typhimurium
CarcinogenicityLiver, stomach tumorsRodents

Environmental Presence and Human Exposure

Regulatory Status

  • IARC Classification: Group 2B (possibly carcinogenic to humans) .

  • Proposition 65: Listed as a carcinogen .

  • EPA Risk Assessment: No tolerance levels established; handled as a hazardous waste .

Research Applications and Future Directions

Mechanistic Studies

DBC serves as a model compound for studying:

  • Metabolic activation pathways of polycyclic aromatic hydrocarbons (PAHs) .

  • Tissue-specific carcinogenesis, particularly liver and stomach cancers .

Therapeutic Exploration

Despite its toxicity, acetylated derivatives (e.g., N-acetyl-7H-dibenzo[a,c]carbazole) are investigated for apoptotic induction in cancer cells .

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